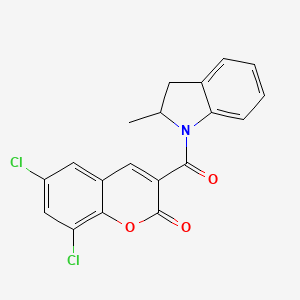

6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one

Description

6,8-Dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 6,8-dichloro-substituted chromen-2-one core and a 2-methylindoline-1-carbonyl group at position 2. Coumarins are widely studied for their diverse biological activities, including kinase inhibition, antifungal properties, and anticancer effects .

Properties

IUPAC Name |

6,8-dichloro-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO3/c1-10-6-11-4-2-3-5-16(11)22(10)18(23)14-8-12-7-13(20)9-15(21)17(12)25-19(14)24/h2-5,7-10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYCLFPBTYZJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core This can be achieved through the condensation of salicylaldehyde with acetophenone under acidic conditions Subsequent chlorination steps introduce the dichloro groups at the 6 and 8 positions

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: : Amines, alcohols

Major Products Formed

Oxidation: : Formation of hydroxyl groups or carboxylic acids

Reduction: : Formation of alcohols or amines

Substitution: : Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one has shown potential as a bioactive molecule

Medicine

In medicine, this compound has been studied for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key coumarin derivatives with structural similarities to the target compound, focusing on substituents at position 3 and their biological implications:

*TF = 2,2,2-trifluoro-1-hydroxyethyl

Key Observations :

- Aryl vs. Heterocyclic Substituents : The 3-methoxyphenyl group in demonstrates kinase inhibition, while pyrrole-derived substituents (e.g., 3gd in ) exhibit antifungal activity. The indoline-1-carbonyl group in the target compound may offer enhanced steric bulk and hydrogen-bonding capacity compared to aryl groups.

- Halogen Effects : Replacement of chlorine with fluorine (e.g., 6,8-difluoro derivative in ) may alter electronegativity and metabolic stability, impacting pharmacokinetics.

2.2.1. Kinase Inhibition

The 3-arylcoumarin derivative 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one (IC50 = 7.8 µM against MARK4) highlights the role of electron-withdrawing chloro groups and methoxyaryl substituents in enhancing kinase binding . The target compound’s 2-methylindoline-1-carbonyl group may further modulate interactions with hydrophobic kinase domains.

2.2.2. Antifungal Activity

Compound 3gd (6,8-dichloro-3-(pyrrolyl-TF)-2H-chromen-2-one) exhibits antifungal activity against agricultural pathogens, with a melting point of 145.8–146.5 °C . The trifluoro-hydroxyethyl-pyrrole side chain likely contributes to membrane penetration, a feature absent in the target compound’s indoline moiety.

2.2.3. Anticancer Potential

Thiazole-linked derivatives (e.g., SVM 3–11 in ) show diversified pharmacophore designs, suggesting that the target compound’s indoline carbonyl group could be optimized for tumor-specific cytotoxicity.

Physicochemical Properties

The table below compares melting points and spectral data for selected analogs:

Key Trends :

- Melting Points: Chlorinated derivatives (e.g., 3gd) exhibit higher melting points compared to non-halogenated analogs, likely due to increased molecular rigidity .

- Spectral Signatures : The ¹³C NMR signal for the coumarin carbonyl group is consistent near δ 160 ppm across derivatives .

Substituent Impact on Bioactivity

- Chlorine at 6,8 Positions : Enhances electrophilicity and target binding, as seen in MARK4 inhibition .

- Indoline Carbonyl vs. Thiazole/Aryl Groups : The indoline moiety may improve blood-brain barrier penetration compared to thiazole or sulfonyl groups .

- Trifluoroethyl-Pyrrole Side Chains : Increase antifungal potency but may reduce solubility due to hydrophobicity .

Biological Activity

6,8-Dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one is C19H14Cl2N2O3, with a molecular weight of approximately 385.23 g/mol. Its structure features a chromone core with dichloro and indoline substituents, which may contribute to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

- Anticancer Activity : Studies have shown that 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one has potential anticancer properties. It induces apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell proliferation.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammatory responses by modulating cytokine production and inhibiting inflammatory pathways.

The mechanisms through which 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one exerts its biological effects include:

- Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G1/S phase, thereby inhibiting cancer cell proliferation.

- Inhibition of NF-kB Signaling : This compound may inhibit the NF-kB pathway, which is crucial in regulating immune response and inflammation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study 2 | Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40% compared to control. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.